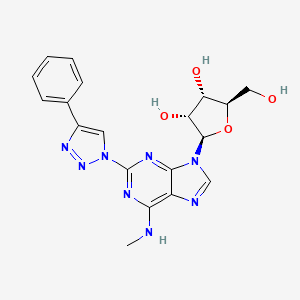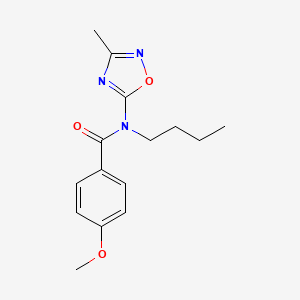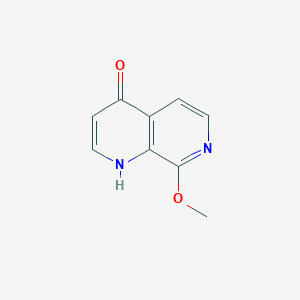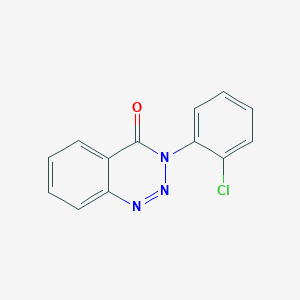
5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the pyrimidine ring.
Thioether Formation: Incorporation of the methylthio group.
Amination: Attachment of the amino group to the pyrimidine ring.
Cyclization: Formation of the pyrimidine-2,4(1H,3H)-dione structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylthio group.
Reduction: Reduction reactions could target the halogen atoms or the pyrimidine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione may have applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets might include kinases, proteases, or DNA/RNA, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloropyrimidine: A simpler pyrimidine derivative with similar halogenation.
6-Methylthio-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains the methylthio and dione functionalities.
4-Amino-5-bromopyrimidine: Shares the amino and bromine substituents.
Uniqueness
5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of halogenation, methylthio, and dione functionalities within a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
7356-33-4 |
|---|---|
Molekularformel |
C9H7BrClN5O2S |
Molekulargewicht |
364.61 g/mol |
IUPAC-Name |
5-[(5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H7BrClN5O2S/c1-19-9-14-5(11)4(10)6(15-9)13-3-2-12-8(18)16-7(3)17/h2H,1H3,(H,13,14,15)(H2,12,16,17,18) |
InChI-Schlüssel |
CEQJPHHLURECQL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)Br)NC2=CNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)


![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)

![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
